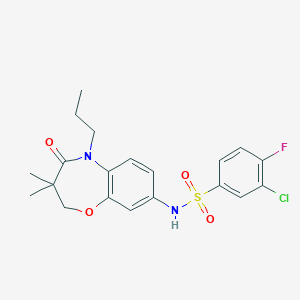

3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-fluorobenzene-1-sulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClFN2O4S/c1-4-9-24-17-8-5-13(10-18(17)28-12-20(2,3)19(24)25)23-29(26,27)14-6-7-16(22)15(21)11-14/h5-8,10-11,23H,4,9,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANQGBHHMQEPGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClFN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-fluorobenzene-1-sulfonamide typically involves multi-step organic reactions. The starting materials might include substituted benzene rings and various reagents to introduce the chloro, fluorine, and sulfonamide groups. Common reaction conditions include:

Temperature: Reactions may require heating or cooling to specific temperatures.

Catalysts: Catalysts such as acids or bases might be used to facilitate the reactions.

Solvents: Organic solvents like dichloromethane or ethanol are often used.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups.

Reduction: Reduction reactions might be used to modify the oxidation state of certain atoms within the molecule.

Substitution: Various substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Including halogens, acids, or bases.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. They might include modified versions of the original compound with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, it might be studied for its potential effects on cellular processes or as a probe to investigate biochemical pathways.

Medicine

In medicine, the compound could be explored for its therapeutic potential, possibly as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

Industrially, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological molecules. It might target particular enzymes, receptors, or pathways, leading to its observed effects. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Heterocycle and Substituent Variations

The following compounds share structural similarities but differ in key substituents or heterocyclic systems:

*Inferred from analogs due to lack of explicit data.

Key Observations:

Benzoxazepin vs. The triazole core () introduces a five-membered aromatic ring with three nitrogen atoms, enabling distinct hydrogen-bonding and π-stacking interactions .

Substituent Effects: Halogenation: The target compound’s 3-Cl-4-F substitution (vs. 4-Cl in and -Cl-2-CH3 in ) may enhance electronic effects and target binding due to fluorine’s electronegativity . Alkyl Chains: The 5-propyl group in the target compound (vs.

Molecular Weight and Physicochemical Properties :

Structural-Activity Relationship (SAR) Implications

While biological data are unavailable in the provided evidence, structural trends suggest:

- Halogen Positioning: The 3-Cl-4-F arrangement in the target compound may optimize steric and electronic interactions compared to mono-halogenated analogs.

- Alkyl Chain Length : Propyl (target) vs. ethyl () substituents could modulate the compound’s affinity for hydrophobic binding pockets.

- Heterocycle Choice : Benzoxazepins (target, –2) vs. triazoles () likely target distinct protein families due to core rigidity and hydrogen-bonding capacity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.